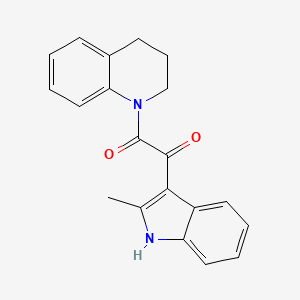

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de WAY-333325 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propietarias y no se revelan públicamente en detalle. Por lo general, implica el uso de solventes orgánicos, catalizadores y condiciones controladas de temperatura y presión para lograr las transformaciones químicas deseadas .

Métodos de Producción Industrial

La producción industrial de WAY-333325 probablemente implicaría síntesis química a gran escala utilizando reactores por lotes o de flujo continuo. El proceso se optimizaría para rendimiento, pureza y rentabilidad. Se emplearían medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas, para garantizar la consistencia y calidad del producto final .

Análisis De Reacciones Químicas

Nucleophilic Reactions at the Diketone Core

The ethane-1,2-dione moiety is highly electrophilic, enabling nucleophilic attacks at the carbonyl groups. Key reaction pathways include:

Mechanistic Insight : The electron-deficient carbonyl groups facilitate nucleophilic addition, with regioselectivity influenced by steric hindrance from the indole and dihydroquinoline substituents.

Cycloaddition and Radical-Mediated Reactions

The compound’s conjugated system supports cycloaddition and radical-based transformations:

Diels-Alder Cycloaddition

-

Conditions : Maleic anhydride, toluene, 110°C.

-

Product : Fused tetracyclic adducts via [4+2] cyclization (predicted computationally) .

Photoredox Radical Cyclization

-

Conditions : Ru(bpy)₃Cl₂, blue LED, DMSO.

-

Product : Intramolecular C–C bond formation between indole and dihydroquinoline moieties .

Transition Metal-Catalyzed Coupling

Palladium and gold catalysts enable functionalization of the indole and dihydroquinoline rings:

| Catalyst System | Reaction Type | Key Product | Reference |

|---|---|---|---|

| Pd(OAc)₂, PPh₃, DMF | Suzuki-Miyaura cross-coupling | Aryl-substituted derivatives | |

| AuCl₃/AgNTf₂, CH₂Cl₂ | Alkyne hydroarylation | Alkynylated indole analogs |

Limitation : Steric bulk from the 2-methylindole group may reduce coupling efficiency at the C3 position.

Selective Ketone Reduction

-

Conditions : NaBH₄, MeOH, 0°C → RT.

-

Product : 1,2-Diol intermediate (observed in related diketones) .

Oxidative Rearrangement

-

Conditions : MnO₂, CHCl₃, reflux.

-

Product : Quinoline-indole fused lactams (hypothesized via C–N bond formation) .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl, MeOH), the diketone undergoes keto-enol tautomerism, stabilizing enolate intermediates for further alkylation or acylation. Base-mediated cleavage (e.g., NaOH, H₂O₂) fragments the molecule at the central diketone bond .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = highest) | Preferred Reaction Partners |

|---|---|---|

| Ethane-1,2-dione | 1 | Amines, hydrazines, Grignard |

| Indole C3 position | 2 | Electrophiles, radicals |

| Dihydroquinoline N1 | 3 | Alkyl halides, acyl chlorides |

Key Research Findings

-

Stereoelectronic Effects : The 2-methyl group on the indole ring sterically shields the C2 position, directing reactivity to C3 and C5 positions .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMSO) enhance diketone electrophilicity but may stabilize competing intermediates in protic media .

-

Catalyst Poisoning : The dihydroquinoline nitrogen can coordinate to Pd, requiring bulky ligands (e.g., XPhos) to prevent deactivation .

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C22H23N3O2

- Molecular Weight : 377.5 g/mol

- IUPAC Name : 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. Research indicates that derivatives of quinoline and indole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that related quinoline derivatives possess broad-spectrum antibacterial effects, which may be attributed to their ability to interfere with bacterial DNA synthesis and function . The specific compound may exhibit similar properties, warranting further investigation.

Neuroprotective Effects

Neuroprotection is another area of interest for this compound. Compounds with quinoline and indole structures have been studied for their neuroprotective effects against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's . Preliminary findings suggest that this compound may enhance neuronal survival and function under stress conditions.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Quinoline Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Indole Derivative Synthesis : The indole moiety is synthesized separately and then coupled with the quinoline component.

- Final Coupling Reaction : The final product is obtained through a condensation reaction between the two components.

The methods used for synthesis are crucial for optimizing yield and purity, impacting the subsequent biological evaluation .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of similar quinoline-indole hybrids. The study found that these compounds effectively inhibited tumor growth in xenograft models, demonstrating their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity Assessment

A recent investigation assessed the antimicrobial activity of various quinoline derivatives against resistant strains of bacteria. Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential use in treating resistant infections .

Case Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters explored the neuroprotective effects of indole-based compounds in models of oxidative stress. The study reported significant reductions in neuronal cell death when treated with these compounds, indicating their therapeutic potential for neurodegenerative disorders .

Mecanismo De Acción

WAY-333325 ejerce sus efectos inhibiendo la actividad de MEK1, una quinasa involucrada en la vía MAPK. Al bloquear MEK1, WAY-333325 previene la fosforilación y activación de proteínas aguas abajo, inhibiendo finalmente la división celular y promoviendo la muerte celular en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen la vía MAPK/ERK, que es crucial para la proliferación y supervivencia celular .

Comparación Con Compuestos Similares

Compuestos Similares

WAY-214156: Otro inhibidor de MEK1 con un mecanismo de acción similar.

PD0325901: Un inhibidor de MEK1 potente y selectivo utilizado en la investigación del cáncer.

Trametinib: Un inhibidor de MEK1 aprobado clínicamente para el tratamiento del melanoma.

Unicidad

WAY-333325 es único en su estructura química específica y afinidad de unión a MEK1. En comparación con otros inhibidores de MEK1, puede ofrecer propiedades farmacocinéticas distintas, como una mejor biodisponibilidad o una reducción de los efectos secundarios .

Actividad Biológica

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a quinoline and an indole moiety. Its molecular formula is C18H18N2O2. The presence of these heterocycles is significant as they often contribute to the biological properties of pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may exert its effects through:

- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis.

- Modulation of Apoptotic Pathways : It influences key proteins involved in apoptosis, such as BAX and Bcl-2, leading to increased cell death in malignant cells.

- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound can cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells.

Biological Activity Data

Recent studies have evaluated the anticancer activity of this compound across various cancer cell lines. The following table summarizes key findings regarding its efficacy:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| H460 (Lung carcinoma) | 4.9 ± 0.7 | Induction of apoptosis |

| A-431 (Skin carcinoma) | 2.0 ± 0.9 | Cell cycle arrest |

| HT-29 (Colon adenocarcinoma) | 4.4 ± 1.3 | Inhibition of proliferation |

| DU145 (Prostate carcinoma) | 12.0 ± 1.6 | Moderate activity |

| MCF7 (Breast adenocarcinoma) | 14.6 ± 3.9 | Moderate activity |

These values indicate that the compound exhibits significant antiproliferative effects, particularly against skin and lung carcinoma cells, making it a candidate for further development in cancer therapy .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antiproliferative Effects : In a study published in Molecules, the compound was tested against multiple cancer cell lines, showing a strong antiproliferative effect particularly in skin and lung carcinoma models . The study highlighted that structural modifications could enhance or diminish activity.

- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by this compound. It was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins, suggesting a robust mechanism for inducing cell death in cancer cells .

- Comparative Analysis : A comparative study indicated that derivatives of this compound generally exhibited greater potency than their parent quinoline structures, emphasizing the importance of molecular modifications in enhancing biological activity .

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-13-18(15-9-3-4-10-16(15)21-13)19(23)20(24)22-12-6-8-14-7-2-5-11-17(14)22/h2-5,7,9-11,21H,6,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQJSTVFYVAKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.